molecular formula C18H19N5O B6084592 2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B6084592
M. Wt: 321.4 g/mol
InChI Key: HTGZOXOZUBZAKE-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound known for its significant biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, which is recognized for its diverse pharmacological properties. It has been studied extensively for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH) to facilitate the transformation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ritlecitinib: A JAK3 inhibitor with a similar pyrido[2,3-d]pyrimidine core.

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    API-1: An antiproliferative agent with a pyrido[2,3-d]pyrimidin-5-one core.

Uniqueness

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features and biological activities. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidinyl and pyridinyl substituent provides distinct pharmacological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-5-9-23(10-6-12)18-21-16-15(17(24)22-18)14(4-8-20-16)13-3-2-7-19-11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGZOXOZUBZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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